6,6-Difluorospiro[2.5]octane-1-carboxylic acid
CAS No.: 1447943-53-4
Cat. No.: VC2883346
Molecular Formula: C9H12F2O2
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1447943-53-4 |
|---|---|
| Molecular Formula | C9H12F2O2 |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | 6,6-difluorospiro[2.5]octane-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13) |
| Standard InChI Key | HWDQLQCPHNGWIW-UHFFFAOYSA-N |
| SMILES | C1CC(CCC12CC2C(=O)O)(F)F |
| Canonical SMILES | C1CC(CCC12CC2C(=O)O)(F)F |
Introduction
Chemical Identity and Structure
6,6-Difluorospiro[2.5]octane-1-carboxylic acid is a synthetic organic compound characterized by its distinctive spirocyclic framework. It contains a spiro junction connecting a cyclopropane ring with a cyclohexane ring, featuring two fluorine atoms at the 6-position and a carboxylic acid functionality at the 1-position .
The compound is defined by the following chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1447943-53-4 |
| Molecular Formula | C₉H₁₂F₂O₂ |
| Molecular Weight | 190.19 g/mol |
| InChI | InChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13) |
| InChIKey | HWDQLQCPHNGWIW-UHFFFAOYSA-N |
| SMILES | C1CC(CCC12CC2C(=O)O)(F)F |
The structural composition of this compound is particularly noteworthy due to its rigid spirocyclic framework, which contributes to its potential applications in medicinal chemistry .
Physical and Chemical Properties
6,6-Difluorospiro[2.5]octane-1-carboxylic acid possesses several distinctive physical and chemical properties that make it valuable for various applications. The incorporation of two fluorine atoms significantly influences its chemical behavior and reactivity profile.
General Properties
The compound exists as a solid powder at room temperature and exhibits chemical properties typical of both fluorinated compounds and carboxylic acids . The presence of the carboxylic acid group confers acidity and enables hydrogen bonding, which enhances its solubility in polar solvents .
Structural Influence on Properties
The spirocyclic structure contributes significantly to the compound's rigidity, which can affect its biological activity and interactions with potential targets . The difluoro substitution at the 6-position increases the compound's lipophilicity, potentially enhancing its ability to permeate cellular membranes .
Chemical Reactivity
The carboxylic acid functional group provides opportunities for various chemical transformations, including esterification, amidation, and reduction reactions. These reactions can be utilized to synthesize derivatives with modified properties for specific applications.
Stereochemistry
6,6-Difluorospiro[2.5]octane-1-carboxylic acid exhibits stereoisomerism due to the presence of a stereogenic center at the 1-position, where the carboxylic acid group is attached. Both enantiomers have been documented in the literature:
Enantiomeric Forms
The compound exists in two enantiomeric forms:
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(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid (CAS: 1645564-72-2)
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(S)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid (CAS: 1645564-71-1)
Each enantiomer may exhibit different biological activities and interactions with chiral biological targets, making their separation and individual characterization important for pharmaceutical applications .
Applications and Research Significance
6,6-Difluorospiro[2.5]octane-1-carboxylic acid has garnered interest across multiple fields due to its unique structural features and chemical properties.
Pharmaceutical Applications
The compound serves as a valuable building block in pharmaceutical research and development:
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Used in the creation of potential drug candidates
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Contributes to the development of compounds with specific biological activities
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Valued for its ability to introduce structural rigidity and controlled lipophilicity
Building Block in Organic Synthesis
Its well-defined three-dimensional structure makes it useful for constructing more complex molecules with specific spatial arrangements.
Structure-Activity Relationship Studies
The unique structural features of this compound make it valuable for structure-activity relationship (SAR) studies, particularly in the context of drug discovery programs where the three-dimensional arrangement of functional groups is critical .
| Category | Description |
|---|---|
| GHS Symbol | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H302: Harmful if swallowed (in some classifications) |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash hands thoroughly after handling P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing P403+P233: Store in a well-ventilated place. Keep container tightly closed |
These hazard classifications indicate that the compound requires careful handling in laboratory and industrial settings .
| Supplier | Location | Product Information |
|---|---|---|
| AChemBlock | United States | Cat ID: Q57054, Purity: 97% |
| Sigma-Aldrich (Enamine) | Global | Product Code: ENA490026707, Purity: 95% |
| GlpBio | Global | Catalog No: GF20395 |
| Vulcanchem | Global | VCID: VC2883346 |
| PharmaBlock Sciences | China | Available product |
| Shanghai Fluoking Chemicals | China | Available product |
The compound is typically available in various quantities, from milligram to gram scale, catering to different research and industrial needs .
Related Compounds and Derivatives
Several structurally related compounds and derivatives of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid have been documented, expanding the utility of this structural class.
Stereoisomers
As previously mentioned, both enantiomers of the compound have been isolated and characterized:
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(R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid
Structural Analogs
Several structural analogs with modifications to the basic spirocyclic framework have been reported:
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1,1-Difluorospiro[2.5]octane-6-carboxylic acid (CAS: 1447943-49-8)
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Ethyl 6-oxaspiro[2.5]octane-1-carboxylate (CAS: 909406-74-2)
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Various other spirocyclic carboxylic acids with different substitution patterns
These analogs offer opportunities for comparison studies to understand structure-activity relationships in various applications.
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